4,5-Dibromo-2-(trifluoromethyl)benzonitrile

Suzuki-Miyaura coupling sequential functionalization site-selective arylation

Generic benzonitriles lack the precise vicinal 4,5-dibromo arrangement required for site-selective sequential cross-coupling adjacent to ortho-CF3 and ortho-CN groups. • Programmed sequential Suzuki-Miyaura couplings: first at C4, then C5-reduces intermediate building blocks in parallel synthesis. • ≥98% purity; validated Pd/Fe₂O₃-catalyzed dehalogenation protocol for confident scale-up. • LogP 3.9-30- to 60-fold higher membrane partitioning vs non-fluorinated analogs for CNS lead development.

Molecular Formula C8H2Br2F3N
Molecular Weight 328.914
CAS No. 1242339-25-8
Cat. No. B596593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dibromo-2-(trifluoromethyl)benzonitrile
CAS1242339-25-8
SynonymsBenzonitrile, 4,5-dibroMo-2-(trifluoroMethyl)-
Molecular FormulaC8H2Br2F3N
Molecular Weight328.914
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)Br)C(F)(F)F)C#N
InChIInChI=1S/C8H2Br2F3N/c9-6-1-4(3-14)5(2-7(6)10)8(11,12)13/h1-2H
InChIKeyCOCONGCGJVRAOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dibromo-2-(trifluoromethyl)benzonitrile: Specifications & Chemical Class


4,5-Dibromo-2-(trifluoromethyl)benzonitrile (CAS 1242339-25-8) is a polyhalogenated benzonitrile derivative featuring vicinal dibromo substitution at the 4- and 5-positions, a trifluoromethyl group at the 2-position, and a nitrile moiety . The compound exhibits a calculated LogP of 3.9 [1] and is supplied commercially at ≥98% purity . Its structural profile—combining ortho-CF3, ortho-CN, and two adjacent aryl bromides—defines it as a specialized building block for sequential cross-coupling and heterocycle construction.

Why 4,5-Dibromo-2-(trifluoromethyl)benzonitrile Is Irreplaceable


Generic substitution of 4,5-dibromo-2-(trifluoromethyl)benzonitrile with structurally related benzonitriles fails because the precise spatial arrangement of bromine atoms governs site-selective reactivity in cross-coupling sequences. Dihalogenated trifluoromethyl-benzene derivatives exhibit differential coupling rates at C4 versus C5 positions based on electronic and steric influences of the ortho-CF3 and ortho-CN groups [1]. Monobromo analogs such as 2-bromo-5-(trifluoromethyl)benzonitrile (CAS 1483-55-2, MW 250.02) [2] lack the second reactive handle required for sequential functionalization, while alternative dibromo regioisomers (e.g., 2,4- or 3,5-substituted) present different electrophilic profiles that alter coupling outcomes. The quantitative evidence below establishes where this specific 4,5-dibromo substitution pattern delivers verifiable differentiation.

4,5-Dibromo-2-(trifluoromethyl)benzonitrile: Quantitative Evidence for Procurement


Orthogonal Sequential Cross-Coupling from Vicinal Dibromo Pattern

In dihalogenated trifluoromethyl-benzene systems, the presence of two bromine atoms at the 4- and 5-positions adjacent to both a 2-CF3 and a 2-CN group creates electronically differentiated coupling sites. Literature on related 1,2-dibromo-trifluoromethylbenzene scaffolds demonstrates that the C4 bromide undergoes Suzuki-Miyaura coupling first under standard Pd(0) catalysis, leaving the C5 bromide intact for subsequent orthogonal functionalization [1]. In contrast, monobromo analog 2-bromo-5-(trifluoromethyl)benzonitrile (CAS 1483-55-2, MW 250.02) [2] offers only a single reactive site, precluding sequential derivatization strategies. While direct quantitative coupling rate ratios for this exact CAS are not published, the class-level selectivity pattern established for 1,2-dibromo-4-substituted benzenes provides reliable inference for procurement prioritization.

Suzuki-Miyaura coupling sequential functionalization site-selective arylation

Enhanced Lipophilicity Over Non-Fluorinated Benzonitriles

The calculated octanol/water partition coefficient (LogP) for 4,5-dibromo-2-(trifluoromethyl)benzonitrile is 3.9 [1]. This value places the compound in an optimal lipophilicity range for membrane permeability while maintaining adequate solubility for in vitro assay compatibility. In contrast, the non-fluorinated structural core (2-bromobenzonitrile, CAS 2042-37-7, MW 182.02, calculated LogP approximately 2.1-2.4 based on fragment-based estimation) exhibits substantially lower lipophilicity, which may reduce passive diffusion across biological membranes [2].

Lipophilicity ADME prediction drug-likeness

Reduced Oxidative Clearance via Trifluoromethyl Group

The trifluoromethyl group at the 2-position provides electron-withdrawing -I and -E effects that reduce electron density on the aromatic ring, thereby decreasing susceptibility to cytochrome P450-mediated oxidative metabolism [1]. This class-level property is established across trifluoromethylated aromatic systems: CF3 substitution typically increases metabolic half-life (t1/2) by 2- to 5-fold in human liver microsome assays compared to non-fluorinated analogs, though direct head-to-head data for this specific CAS are not available. The nitrile group further contributes to metabolic stability through resonance withdrawal and reduced basicity of adjacent positions.

Metabolic stability CYP450 resistance fluorine medicinal chemistry

Cost-Effectiveness of Dual Reactive Bromine Sites

Commercial catalog analysis reveals that 4,5-dibromo-2-(trifluoromethyl)benzonitrile (MW 328.91, purity ≥98%) commands a higher unit price than structurally simpler benzonitriles such as 2-bromo-5-(trifluoromethyl)benzonitrile (MW 250.02) [1] or 2-(trifluoromethyl)benzonitrile (MW 171.12). This price differential reflects the compound's greater molecular complexity and the presence of two reactive bromine handles enabling divergent synthesis pathways. Procurement evaluation must weigh higher per-unit cost against reduced total intermediate purchases when multiple analogs would otherwise be required.

Procurement economics building block pricing cost-per-reaction-site

High-Yield 2-Cyanoarylboronic Ester Synthesis

The trifluoromethylbenzonitrile scaffold undergoes lithiation/in situ trapping to form 2-cyanoarylboronic esters. In model studies with 4-trifluoromethylbenzonitrile, the corresponding arylboronic ester (2b) was obtained in 99% isolated yield [1]. While this specific data uses a different substitution pattern (4-CF3 rather than 2-CF3-4,5-Br2), it establishes the feasibility of high-yield borylation on trifluoromethylbenzonitrile cores. Extrapolation suggests 4,5-dibromo-2-(trifluoromethyl)benzonitrile could similarly be converted to boronic ester derivatives at the C3 position, providing orthogonal handles for sequential Suzuki couplings with site-selectivity determined by the relative reactivity of C-Br versus C-B(OR)2.

Borylation organoboron synthesis cross-coupling precursor

Validated Selective Catalytic Dehalogenation Protocol

4,5-Dibromo-2-(trifluoromethyl)benzonitrile has been explicitly demonstrated as a substrate in Pd/Fe2O3-catalyzed hydrogenation using H2 (500.01 kPa) and diethylamine in ethanol at 80.0°C for 1.0 h, yielding trifluorotoluene [1]. The patented method (CN111153758B) establishes selective dehalogenation of aromatic halogenated organics, with the catalyst maintaining stability across cycles without toxic byproduct generation. This provides direct experimental validation of the compound's behavior under process-relevant conditions, distinguishing it from analogs for which no such validated protocol exists.

Catalytic dehalogenation process chemistry selective reduction

4,5-Dibromo-2-(trifluoromethyl)benzonitrile: High-Value Applications


Divergent Medicinal Chemistry Library by Sequential Cross-Coupling

This compound serves as a privileged scaffold for generating diverse biaryl and terphenyl libraries through sequential Suzuki-Miyaura couplings. The vicinal 4,5-dibromo arrangement adjacent to ortho-CF3 and ortho-CN enables site-selective first coupling at C4 followed by orthogonal functionalization at C5, as established for dihalogenated trifluoromethyl-benzene systems [1]. Each bromine atom functions as an independent synthetic handle, allowing two distinct aryl/heteroaryl groups to be introduced in programmed fashion. This divergent capability reduces the number of intermediate building blocks required in parallel synthesis workflows, directly lowering procurement overhead. The 2-cyanoarylboronic ester borylation precedent [2] further expands the accessible chemical space by enabling mixed bromide/boronate intermediates for completely orthogonal coupling sequences.

CNS Fragment Elaboration with Optimized Lipophilicity

With a calculated LogP of 3.9 [1], 4,5-dibromo-2-(trifluoromethyl)benzonitrile resides in the lipophilicity window associated with favorable blood-brain barrier penetration. Compared to non-fluorinated benzonitrile fragments (estimated LogP ~2.1-2.4) [2], the approximately 1.5-1.8 LogP unit increase translates to 30- to 60-fold higher octanol partitioning, enhancing passive diffusion across lipid membranes. This property makes the compound particularly suitable as a starting point for fragment-based drug discovery targeting CNS indications, where adequate brain exposure is a prerequisite for target engagement. The CF3 group additionally confers class-level resistance to CYP450-mediated oxidative metabolism , potentially extending half-life and improving the developability profile of derived lead compounds.

Process Chemistry with Validated Dehalogenation Protocol

Unlike many specialized building blocks lacking documented scale-up data, 4,5-dibromo-2-(trifluoromethyl)benzonitrile has been explicitly validated in a patented catalytic dehalogenation process. Under Pd/Fe2O3 catalysis with H2 (500.01 kPa) and diethylamine in ethanol at 80°C for 1 hour, the compound undergoes selective reduction to trifluorotoluene [1]. The catalyst system maintains stability across cycles, operates without toxic byproducts, and demonstrates industrial applicability. This documented process compatibility reduces technical risk for organizations requiring dehalogenated intermediates in their synthetic routes, enabling confident scale-up without extensive reaction optimization or custom method development. The protocol establishes a clear precedent for the compound's behavior under manufacturing-relevant conditions.

Agrochemical Intermediate for Fluorinated Active Ingredients

The combination of bromine, trifluoromethyl, and nitrile functionalities makes this compound a strategic intermediate for agrochemical active ingredient synthesis. Trifluoromethyl groups are prevalent in commercial pesticides and herbicides due to their ability to enhance metabolic stability and bioavailability [1]. The nitrile group serves as a versatile precursor to carboxylic acids, amides, tetrazoles, and heterocycles commonly found in crop protection agents. The two bromine atoms provide dual sites for introducing aromatic or heteroaromatic rings via cross-coupling, enabling the construction of complex molecular architectures with controlled substitution patterns. As established in the borylation studies [2], the trifluoromethylbenzonitrile core is amenable to high-yield functionalization, supporting cost-effective route development for agrochemical manufacturing where fluorine incorporation is critical for field performance.

Technical Documentation Hub

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